molecular formula C25H26N2O B10883041 Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone

Cat. No.: B10883041
M. Wt: 370.5 g/mol
InChI Key: KEIKQRSZVONYLA-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group attached to a piperazine ring, which is further substituted with a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Piperazine Ring Formation: The piperazine ring can be formed by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Methylbenzyl Group: The piperazine ring is then substituted with a 2-methylbenzyl group through a nucleophilic substitution reaction.

    Final Coupling: The biphenyl group is coupled with the substituted piperazine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biological Studies: The compound is used in studies related to its binding affinity and activity at various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic electronic materials due to its conjugated biphenyl structure.

    Chemical Biology: The compound serves as a tool in chemical biology for probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The biphenyl group provides a rigid scaffold that can interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid residues in the target protein. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone
  • Biphenyl-4-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone
  • Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone

Uniqueness

Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone is unique due to the presence of the 2-methylbenzyl group, which can influence its binding affinity and selectivity for certain biological targets. This structural variation can lead to differences in pharmacological activity and potential therapeutic applications compared to its analogs.

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C25H26N2O/c1-20-7-5-6-10-24(20)19-26-15-17-27(18-16-26)25(28)23-13-11-22(12-14-23)21-8-3-2-4-9-21/h2-14H,15-19H2,1H3

InChI Key

KEIKQRSZVONYLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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